molecular formula C10H14N2O B13302855 N-(cyclopropylmethyl)-2-methoxypyridin-3-amine

N-(cyclopropylmethyl)-2-methoxypyridin-3-amine

Cat. No.: B13302855
M. Wt: 178.23 g/mol
InChI Key: KAJUANSCGPZNRJ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2-methoxypyridin-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropylmethyl group attached to a pyridine ring, which is further substituted with a methoxy group at the 2-position and an amine group at the 3-position. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2-methoxypyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethyl Intermediate: This step involves the reaction of cyclopropylmethyl bromide with a suitable nucleophile to form the cyclopropylmethyl intermediate.

    Pyridine Ring Functionalization: The next step involves the introduction of the methoxy group at the 2-position of the pyridine ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.

    Amine Introduction: The final step involves the introduction of the amine group at the 3-position of the pyridine ring. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2-methoxypyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amine groups can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(cyclopropylmethyl)-2-hydroxypyridin-3-amine, while reduction may yield this compound derivatives with reduced functional groups.

Scientific Research Applications

N-(cyclopropylmethyl)-2-methoxypyridin-3-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biological targets.

    Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as a probe for studying drug-receptor interactions.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-methoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(cyclopropylmethyl)-2-methoxypyridin-3-amine can be compared with other similar compounds, such as:

    N-cyclopropylmethyl-3-aminopyridine: Lacks the methoxy group, leading to different chemical reactivity and biological activity.

    2-methoxy-3-aminopyridine: Lacks the cyclopropylmethyl group, resulting in different steric and electronic properties.

    N-methyl-2-methoxypyridin-3-amine: Substituted with a methyl group instead of a cyclopropylmethyl group, leading to different pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-methoxypyridin-3-amine

InChI

InChI=1S/C10H14N2O/c1-13-10-9(3-2-6-11-10)12-7-8-4-5-8/h2-3,6,8,12H,4-5,7H2,1H3

InChI Key

KAJUANSCGPZNRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)NCC2CC2

Origin of Product

United States

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